molecular formula C27H42O4 B1674596 Laxogenin CAS No. 1177-71-5

Laxogenin

Cat. No.: B1674596
CAS No.: 1177-71-5
M. Wt: 430.6 g/mol
InChI Key: WOJKRRDDERNLBU-BOYSPROGSA-N
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Description

Laxogenin is a naturally occurring steroidal sapogenin found in various plants, including Smilax sieboldii and Chinese onion (Allium chinense). It belongs to the family of brassinosteroids, which are plant hormones known for their growth-promoting properties. This compound has gained attention for its potential anabolic effects, making it popular among athletes and bodybuilders for increasing lean muscle mass, enhancing recovery, and promoting fat loss .

Preparation Methods

Laxogenin can be extracted from plants like Smilax sieboldii and Chinese onion. the most common method of obtaining this compound for supplements involves the synthesis from diosgenin, a more abundant plant steroid. Diosgenin is found in plants such as Dioscorea zingiberensis (a species of yam). The synthetic route typically involves several steps, including hydrolysis, oxidation, and reduction reactions, to convert diosgenin into this compound .

Chemical Reactions Analysis

Laxogenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its hydroxy derivatives. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the this compound molecule.

    Esterification: This compound can form esters when reacted with carboxylic acids in the presence of acid catalysts

Scientific Research Applications

Laxogenin has several scientific research applications, including:

    Chemistry: this compound is studied for its potential as a precursor for synthesizing other bioactive compounds. Its unique structure makes it a valuable starting material for chemical modifications.

    Biology: this compound is investigated for its role in plant growth regulation. It has shown promising effects in promoting seed germination and enhancing plant growth.

    Medicine: Preliminary studies suggest that this compound may have potential therapeutic applications, including anti-cancer, anti-diabetic, and tissue repair properties. more research is needed to confirm these effects in humans.

    Industry: This compound is used in the formulation of dietary supplements aimed at enhancing athletic performance and muscle growth

Mechanism of Action

The exact mechanism of action of laxogenin is not fully understood. it is believed that this compound binds to cell surface receptors, initiating muscle synthesis within the cell. This process involves the activation of protein kinase B (AKT1), which plays a crucial role in muscle building and preventing protein breakdown. Additionally, this compound may help reduce cortisol levels, limit protein breakdown, and promote fat breakdown by increasing cyclic adenosine monophosphate (cAMP) levels .

Comparison with Similar Compounds

Laxogenin is often compared to other plant-based anabolic compounds, such as turkesterone. Both this compound and turkesterone are plant-derived steroids with potential anabolic properties. there are some key differences:

    Source: this compound is derived from plants like Smilax sieboldii and Chinese onion, while turkesterone is found in the Ajuga turkestanica plant.

    Classification: this compound is a brassinosteroid, whereas turkesterone is an ecdysteroid.

    Mechanism: Both compounds stimulate protein synthesis and muscle growth, but they act through different pathways. .

Similar compounds to this compound include:

  • Turkesterone
  • Ecdysterone
  • Diosgenin

These compounds share some structural similarities and potential anabolic effects but differ in their sources and specific mechanisms of action.

Properties

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-21,23-24,28H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,23+,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJKRRDDERNLBU-BOYSPROGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6C5(CCC(C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177-71-5
Record name Laxogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laxogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001177715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAXOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT7W184YG4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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